

What is the chemical structure of Daturaolone?

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Compound of Interest

Compound Name: *Daturaolone*

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An In-depth Technical Guide to Daturaolone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Daturaolone**, a pentacyclic triterpenoid of significant interest in pharmacological research.

Chemical Structure and Properties

Daturaolone is a naturally occurring pentacyclic oleanane triterpenoid.^[1] Its structure has been elucidated and confirmed through various spectroscopic methods, including mass spectrometry, ¹H NMR, ¹³C NMR, and X-ray crystallography.^{[1][2][3]}

Systematic Name (IUPAC): (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one^{[4][5]}

Synonyms: 3-oxo-6-β-hydroxy-β-amyrrin^{[1][3]}

Chemical and Physical Properties

Property	Value	Source
CAS Number	41498-80-0	[1][4][6][7]
Molecular Formula	C ₃₀ H ₄₈ O ₂	[1][4][6]
Molecular Weight	440.71 g/mol	[1][2][6]
Appearance	Powder	[2]
Type of Compound	Triterpenoid	[2]
Natural Sources	Datura stramonium, Datura innoxia, Datura metel, Solanum arundo, Pistacia integerrima	[1][2][5][8]

Biological and Pharmacological Activities

Daturaolone has demonstrated a range of biological activities, making it a molecule of interest for drug development. It is reported to possess anti-inflammatory, antinociceptive (pain-relieving), anti-fungal, and anti-bacterial properties.[1][6][7]

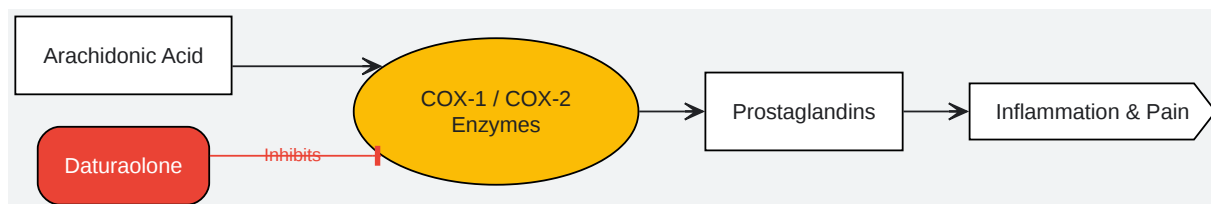
Anti-inflammatory and Antinociceptive Potential: In vivo studies have shown that **Daturaolone** can significantly reduce inflammation and pain.[6] Its mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain pathways.[7][9] Molecular docking studies have further supported the interaction between **Daturaolone** and COX receptors.[6][9]

Quantitative Pharmacological Data

Activity	Model	Metric	Value
Anti-inflammatory	Carrageenan-induced mouse paw edema	ED ₅₀	10.1 mg/kg
Antinociceptive	Acetic acid-induced writhing in mice	ED ₅₀	13.8 mg/kg
NF-κB Inhibition	In vitro assay	IC ₅₀	1.2 ± 0.8 µg/mL
Nitric Oxide Production Inhibition	In vitro assay	IC ₅₀	4.51 ± 0.92 µg/mL

Mechanism of Action: Inhibition of the COX Pathway

Daturaolone exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[7][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. By inhibiting COX enzymes, **Daturaolone** effectively reduces the production of prostaglandins, thereby mitigating inflammation and pain.



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Caption: Inhibitory action of **Daturaolone** on the COX signaling pathway.

Experimental Protocols

The following section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of **Daturaolone** as cited in the literature.

Isolation and Purification

Daturaolone has been isolated from various plant sources, including the herbs of *Datura stramonium* and the bark of *Pistacia integerrima*.^{[2][8]} A typical isolation protocol involves:

- **Extraction:** The dried and powdered plant material is subjected to extraction with a solvent, often methanol.
- **Fractionation:** The crude methanol extract is then fractionated using solvents of increasing polarity, such as chloroform.
- **Chromatography:** The active fraction (e.g., the chloroform-soluble fraction) is subjected to various chromatographic techniques, such as column chromatography over silica gel, to isolate the pure compound.

Structural Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** To determine the molecular formula (e.g., $C_{30}H_{48}O_2$).^{[1][8]}
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H NMR and ^{13}C NMR spectra are used to determine the carbon-hydrogen framework and the connectivity of atoms.^{[1][2]}
- **X-ray Crystallography:** This technique provides the definitive three-dimensional structure of the molecule.^[3]

In Vivo Pharmacological Assays

Anti-inflammatory Activity:

- **Model:** Carrageenan-induced paw edema in mice.
- **Procedure:** A solution of carrageenan is injected into the sub-plantar region of the mouse hind paw to induce inflammation. **Daturaolone** is administered (e.g., intraperitoneally) at various doses (e.g., 1-30 mg/kg) prior to carrageenan injection. The volume of the paw is measured at specific time intervals to quantify the edema and the inhibitory effect of the compound. The results are often compared to a reference drug like diclofenac.

Antinociceptive (Analgesic) Activity:

- Model: Acetic acid-induced writhing test in mice.
- Procedure: Mice are administered **Daturaolone** at various doses. After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a specified duration. A reduction in the number of writhes compared to a control group indicates an analgesic effect.

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